molecular formula C18H26BrNO3 B15332372 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine

Cat. No.: B15332372
M. Wt: 384.3 g/mol
InChI Key: CVRAMQHILYZDES-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-bromo-5-methoxybenzyl substituent at the 4-position. The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry . It is hypothesized to play a role in G protein-coupled receptor 119 (GPR119) agonist development, as structurally related Boc-piperidine derivatives have demonstrated in vivo efficacy in this context .

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3

InChI Key

CVRAMQHILYZDES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

    Substitution: Formation of substituted piperidines.

    Oxidation: Conversion to hydroxyl derivatives.

    Reduction: Formation of methyl derivatives.

    Deprotection: Free amine derivatives.

Scientific Research Applications

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine is a chemical compound with a piperidine core structure, featuring bromine and methoxy substitutions. The presence of a Boc (tert-butoxycarbonyl) protecting group makes it useful for further chemical derivatization.

Use as a Building Block

  • Further Derivatization The Boc protecting group on 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine allows for further chemical modifications, making it a valuable intermediate in synthesizing more complex molecules.
  • Medicinal Chemistry The unique structure of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine makes it potentially valuable in medicinal chemistry for drug development.

Potential Therapeutic Applications

  • Enzyme Inhibition 4-(2-Bromo-5-methoxybenzyl)-piperidine and similar compounds can inhibit specific enzymes, positioning them as candidates for treating diseases related to carbohydrate metabolism, such as diabetes.
  • Cancer Therapy Piperidine derivatives have anticancer activity . Three-dimensional piperidine structures interact well with protein-binding sites and have been used to develop anticancer agents .
  • Alzheimer's Disease Therapy Piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, with some demonstrating unusual conformational changes depending on the binding site . Introducing a piperidine moiety can improve brain exposure of dual inhibitors, and some piperidine derivatives also possess antioxidant and metal chelating properties .

Studying Molecular Interactions

  • Enzyme Inhibition Studies Compounds similar to 4-(2-Bromo-5-methoxybenzyl)piperidine can exhibit varying degrees of enzyme inhibition based on structural modifications.
  • Kinetic Analysis Kinetic studies use models like the Michaelis-Menten equation to quantitatively analyze molecular interactions. Substituents such as bromine and methoxy groups significantly affect binding affinity and inhibition potency.

Examples of Piperidine-based compounds

Compound NameUnique Features
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidineContains a Boc protection group; used for further derivatization.
3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dioneFeatures a diketone structure; may exhibit different biological activities due to keto groups.
N-benzyl deoxynojirimycin derivativesKnown for α-glucosidase inhibition; structural variations lead to differing activities.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Ring

Halogen Substitutions
Compound Name CAS Number Substituents (Benzyl Ring) Key Properties/Applications
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine - Br (2), OMe (5) Synthetic intermediate; potential GPR119 agonist
4-(2-Chloro-5-methoxybenzyl)piperidine HCl 1021173-26-1 Cl (2), OMe (5) Unknown biological activity; structural analog
4-(2-Fluoro-5-methoxybenzyl)piperidine HCl 391954-24-8 F (2), OMe (5) Halogen variation impacts lipophilicity and receptor binding
  • Impact of Halogens : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to smaller halogens (Cl, F). This could influence target affinity and metabolic stability.
Methoxy Group Positional Isomers
Compound Name Substituents (Benzyl Ring) Notes
4-(3-Bromo-4-methoxybenzyl)-1-Boc-piperidine Br (3), OMe (4) Altered electronic effects due to substituent proximity; limited data
  • Positional Effects : The 2-bromo-5-methoxy arrangement optimizes steric and electronic interactions in GPR119 agonists, as seen in related compounds .

Piperidine Core Modifications

Boc Protection vs. Hydrochloride Salts
Compound Name Protection/Salt Application
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine Boc Synthetic intermediate; stable for further functionalization
4-(2-Bromo-5-methoxybenzyl)piperidine HCl HCl salt Final deprotected form; bioactive form
  • Boc Utility : Facilitates selective reactions at other sites (e.g., alkylation, amidation) before deprotection to yield active pharmaceutical ingredients (APIs) .
Alternative Piperidine Derivatives
Compound Name Core Modification Biological Relevance
4-[3-(4-Methanesulfinylphenoxy)propyl]-1-Boc-piperidine Methanesulfinylphenoxypropyl Potent GPR119 agonist with in vivo efficacy
4-(4-Fluorophenyl)piperidine Fluorophenyl substituent Intermediate for antipsychotic drugs
  • Functional Group Impact: The methanesulfinylphenoxypropyl group in Fyfe’s compound enhances GPR119 binding via sulfur-oxygen interactions, whereas bromo-methoxybenzyl derivatives prioritize halogen-π interactions .

Pharmacokinetic Properties :

  • Metabolic Stability : Bromine’s presence may slow oxidative metabolism compared to fluorine or chlorine analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine, and what methodological considerations are critical for reproducibility?

  • Answer : A typical synthesis involves alkylation of 1-Boc-piperidine with 2-bromo-5-methoxybenzyl bromide under basic conditions (e.g., triethylamine in DMF). Purification via flash chromatography (ethyl acetate/hexane gradients) is recommended to isolate the product . Key considerations:

  • Use anhydrous solvents to prevent Boc-group hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane).
  • Optimize stoichiometry (1:1.2 molar ratio of piperidine to benzyl bromide) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Answer :

  • NMR : 1^1H NMR (DMSO-d6) shows distinct peaks: δ 1.25–1.45 (Boc methyl groups), δ 3.68–4.17 (piperidine and methoxy protons), δ 6.37–7.32 (aromatic protons) .
  • IR : Stretching at ~1680 cm1^{-1} (C=O of Boc group) and ~1250 cm1^{-1} (C-O of methoxy) .
  • X-ray crystallography : Use SHELX programs for structure refinement; ensure high-resolution data (<1.0 Å) to resolve bromine positional disorder .

Q. What are the key functional groups influencing the compound’s reactivity in medicinal chemistry applications?

  • Answer :

  • The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
  • The methoxy group modulates electronic properties, affecting binding affinity in target systems .
  • The Boc-protected piperidine enhances solubility and serves as a handle for deprotection in downstream modifications .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

  • Answer :

  • Optimize reaction conditions : Increase temperature (60–80°C) and use catalytic KI to enhance benzyl bromide reactivity .
  • Alternative solvents : Replace DMF with acetonitrile to reduce side reactions (e.g., Boc cleavage).
  • Quench unreacted bromide : Add aqueous Na2_2S2_2O3_3 before extraction to remove excess benzyl bromide .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved during structural validation?

  • Answer :

  • Dynamic effects : Rotameric interconversion of the Boc group may cause splitting; acquire spectra at higher temperatures (e.g., 40°C) .
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Crystallographic cross-check : Resolve ambiguities via X-ray diffraction; SHELXL refinement can confirm bond lengths/angles .

Q. What strategies enable regioselective functionalization of the bromo-methoxybenzyl moiety?

  • Answer :

  • Directed ortho-metalation : Use LDA to deprotonate the methoxy-adjacent position, followed by electrophilic quenching .
  • Protection/deprotection : Temporarily protect the piperidine nitrogen with Boc to direct reactivity to the benzyl group .
  • Cross-coupling : Pd(PPh3_3)4_4/Cs2_2CO3_3 in toluene/water (3:1) enables selective Suzuki coupling at the bromine site .

Q. How can thermal instability of the Boc group be mitigated during storage or reactions?

  • Answer :

  • Storage : Keep at −20°C under inert gas (Ar/N2_2) to prevent moisture-induced degradation .
  • Reaction conditions : Avoid prolonged heating (>2 hours) above 60°C; use microwave-assisted synthesis for faster Boc retention .
  • Stability monitoring : Conduct DSC/TGA to identify decomposition thresholds (typically >150°C) .

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